

# Characterization of Poly(3,3-Dimethylthietane) by GPC and NMR: An Application Note

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Compound of Interest		
Compound Name:	3,3-Dimethylthietane	
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### Introduction

Poly(**3,3-dimethylthietane**) is a polymer belonging to the polythioether family, which has garnered interest for various applications due to its unique properties. The characterization of its molecular weight, molecular weight distribution, and chemical structure is crucial for understanding its physicochemical properties and ensuring its suitability for specific applications. This application note provides a detailed protocol for the characterization of poly(**3,3-dimethylthietane**) using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

# Data Presentation Gel Permeation Chromatography (GPC) Data

GPC is a powerful technique for determining the molecular weight and polydispersity of polymers. The following table summarizes the GPC data obtained for poly(3,3-dimethylthietane) synthesized by cationic ring-opening polymerization.



Parameter	Value
Number-Average Molecular Weight (Mn)	1.8 x 10 <sup>4</sup> g/mol
Weight-Average Molecular Weight (Mn)	3.5 x 10 <sup>4</sup> g/mol
Polydispersity Index (PDI)	1.94

## **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of poly(**3,3-dimethylthietane**) confirm its expected structure.

<sup>1</sup>H NMR Chemical Shifts (CDCl<sub>3</sub>, 250 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
2.75	Singlet	Methylene protons (-S-CH <sub>2</sub> -)
1.25	Singlet	Methyl protons (-C(CH <sub>3</sub> ) <sub>2</sub> -)

<sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>, 62.5 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
47.0	Methylene carbon (-S-CH <sub>2</sub> -)
38.5	Quaternary carbon (-C(CH₃)₂-)
27.0	Methyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> -)

# Experimental Protocols Synthesis of Poly(3,3-Dimethylthietane)

Poly(3,3-dimethylthietane) can be synthesized via cationic ring-opening polymerization of 3,3-dimethylthietane monomer.

Materials:



- **3,3-Dimethylthietane** (monomer)
- Boron trifluoride diethyl etherate (BF3·OEt2) (initiator)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (solvent)
- Methanol (for termination)

#### Procedure:

- Purify the **3,3-dimethylthietane** monomer and dichloromethane solvent by distillation.
- In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,3-dimethylthietane monomer in dichloromethane.
- Cool the solution to the desired reaction temperature (e.g., 0 °C).
- Add the initiator, BF<sub>3</sub>·OEt<sub>2</sub>, to the stirred monomer solution to initiate polymerization.
- Allow the reaction to proceed for the desired time.
- Terminate the polymerization by adding methanol.
- Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
- Filter and dry the resulting poly(3,3-dimethylthietane) under vacuum.

### **Gel Permeation Chromatography (GPC) Analysis**

#### Instrumentation:

- GPC system equipped with a refractive index (RI) detector.
- Styragel columns (or equivalent) suitable for the molecular weight range of the polymer.

#### Procedure:

• Mobile Phase: Tetrahydrofuran (THF), HPLC grade.



- Sample Preparation: Dissolve a known concentration of poly(**3,3-dimethylthietane**) (e.g., 1-2 mg/mL) in THF. Filter the solution through a 0.2 μm syringe filter.
- Calibration: Calibrate the GPC system using polystyrene standards of known molecular weights.
- Analysis: Inject the prepared polymer solution into the GPC system.
- Data Processing: Determine the number-average molecular weight (M<sub>n</sub>), weight-average molecular weight (M<sub>n</sub>), and polydispersity index (PDI) from the elution profile using the calibration curve.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

#### Instrumentation:

NMR spectrometer (e.g., 250 MHz or higher).

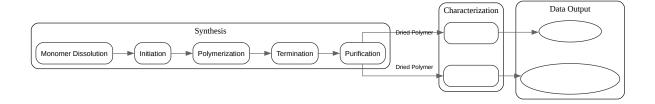
#### Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of poly(**3,3-dimethylthietane**) in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- 1H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using standard acquisition parameters.
  - Reference the spectrum to the residual solvent peak of CDCl<sub>3</sub> (δ 7.26 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using standard acquisition parameters with proton decoupling.
  - Reference the spectrum to the solvent peak of CDCl<sub>3</sub> ( $\delta$  77.0 ppm).



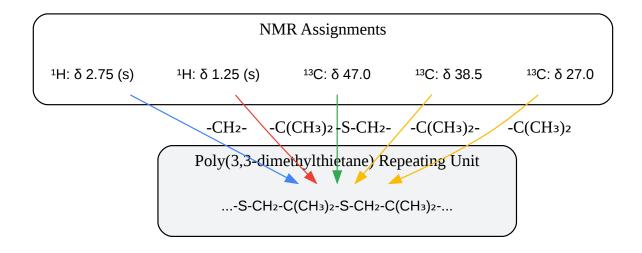
 Data Analysis: Integrate the peaks in the <sup>1</sup>H NMR spectrum and assign the chemical shifts in both <sup>1</sup>H and <sup>13</sup>C NMR spectra to the corresponding protons and carbons in the polymer structure.

### **Visualizations**



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Caption: Experimental workflow for the synthesis and characterization of poly(3,3-dimethylthietane).



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Caption: Chemical structure and key NMR assignments for poly(3,3-dimethylthietane).

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